29-Norcycloart-23-ene-3,25-diol

Antidiabetic In Vivo Pharmacology Glucose Homeostasis

Securing a reliable, source-authenticated standard for cycloartane triterpenoid quantification is a persistent challenge in natural product research. 29-Norcycloart-23-ene-3,25-diol (≥98% HPLC) directly addresses this gap. As a characterized constituent of Aganosma marginata and Manihot esculenta, it serves as a defined chromatographic marker for species identification and adulteration detection. Key procurement advantages: (1) Full analytical certification (HPLC, 1H-NMR, COA) ensures batch-to-batch consistency. (2) Its 29-nor (C-4 demethylated) structure provides steric distinction from non-demethylated cycloartanes, preventing misidentification. (3) Terrestrial botanical sourcing eliminates the confounding variables associated with marine-derived cycloartanes. This standard is essential for labs requiring reproducible, validated triterpenoid quantification.

Molecular Formula C29H48O2
Molecular Weight 428.7 g/mol
Cat. No. B1181191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name29-Norcycloart-23-ene-3,25-diol
Synonyms29-Norcycloart-23-ene-3,25-diol
Molecular FormulaC29H48O2
Molecular Weight428.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H48O2/c1-19(8-7-13-25(3,4)31)21-11-14-27(6)24-10-9-22-20(2)23(30)12-15-28(22)18-29(24,28)17-16-26(21,27)5/h7,13,19-24,30-31H,8-12,14-18H2,1-6H3/b13-7+/t19-,20+,21-,22+,23+,24+,26-,27+,28-,29+/m1/s1
InChIKeyKOFMMFYDTYVKTQ-GCMQLGSKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





29-Norcycloart-23-ene-3,25-diol Reference Standard


29-Norcycloart-23-ene-3,25-diol (CAS 115040-04-5, C29H48O2, MW 428.70) is a cycloartane-type triterpenoid first isolated and characterized from the aerial parts of Aganosma marginata (Apocynaceae) alongside 29-norcycloartan-3-ol [1]. The compound belongs to the cycloartanol class of steroids and has subsequently been identified from additional botanical sources including Manihot esculenta (Euphorbiaceae) [2] and Pongamia pinnata (Fabaceae) [3]. Its structural signature includes a 29-nor modification (loss of the C-29 methyl group) and a 23-ene double bond with 3β,25-diol functionality, distinguishing it from the parent cycloartane skeleton [1].

29-Norcycloart-23-ene-3,25-diol Substitution Challenges


Generic substitution of 29-norcycloart-23-ene-3,25-diol with other cycloartane triterpenoids is precluded by three interdependent factors. First, the 29-nor structural modification (demethylation at C-4) fundamentally alters the steric and electronic properties of the A-ring, differentiating it from non-demethylated cycloartanes such as cycloart-23-ene-3,25-diol [1]. Second, within the norcycloartane subclass, compounds exhibit divergent bioactivity profiles governed by side-chain oxidation state: those bearing α,β-unsaturated ketones in the side chain demonstrate markedly enhanced antiproliferative and antifungal activities compared to diol-only congeners [2]. Third, the botanical source determines co-isolated matrix compounds, which has implications for natural product extract standardization—29-norcycloart-23-ene-3,25-diol is authenticated from Aganosma marginata and Manihot esculenta [3], whereas structurally proximate analogs such as 29-norcycloartane-3-en-23,28-diol are isolated from marine algae Tydemania expeditionis [2]. These source-dependent variations in co-metabolite profiles preclude batch-to-batch interchangeability without re-validation.

29-Norcycloart-23-ene-3,25-diol Differentiation Evidence


Antihyperglycemic Temporal Profile in Diabetic Mice

In alloxan-induced diabetic mice (alloxan monohydrate 70 mg/kg i.v.), 29-norcycloart-23-ene-3,25-diol isolated from Pongamia pinnata stem bark was administered orally at a dose of 0.5 mg/kg. The compound produced a statistically significant reduction in blood glucose levels (p<0.01 compared to diabetic control) with quantifiable temporal dynamics: antihyperglycaemic effect onset at 2 hours post-administration, peak effect at 6 hours, and sustained efficacy through 24 hours [1]. In contrast, the non-demethylated analog cycloart-23-ene-3,25-diol, when evaluated under identical alloxan-induced diabetic mouse model conditions, exhibited protective activity against streptozotocin-induced toxicity but lacks reported data on the same temporal glucose-lowering pharmacodynamic endpoints . The 29-nor compound thus provides a defined time-course profile not documented for the parent cycloartane scaffold.

Antidiabetic In Vivo Pharmacology Glucose Homeostasis

Multi-Target Enzyme Inhibition Profile

29-Norcycloart-23-ene-3,25-diol exhibits a multi-enzyme inhibitory profile distinct from structurally related cycloartanes. The compound demonstrates potent lipoxygenase (LOX) inhibition, interfering with arachidonic acid metabolism, alongside measurable but lesser inhibition of cyclooxygenase (COX), formyltetrahydrofolate synthetase, and carboxylesterase [1]. This polypharmacology contrasts with cycloartane triterpenoids evaluated for single-target enzyme inhibition: a panel of 15 cycloartane derivatives from Cimicifuga dahurica showed soluble epoxide hydrolase (sEH) inhibition with IC50 values ≤5 μM for only six compounds (compounds 1, 3, 5, 7, 9, and 12), with no reported LOX or COX activity in that study [2]. Additionally, seco-cycloartane derivatives (compounds 13 and 16) from Gardenia obtusifolia were identified as selective aromatase inhibitors, again a distinct single-enzyme target profile [3]. The 29-nor compound's combined LOX-dominant, COX-secondary inhibition pattern is not replicated among these comparator cycloartanes.

Enzymology Arachidonic Acid Cascade Natural Product Pharmacology

Antimicrobial Spectrum vs. Ketone Analogs

29-Norcycloart-23-ene-3,25-diol is reported to possess antibacterial and antifungal activity ; however, quantitative minimum inhibitory concentration (MIC) or IC50 data are not available in the accessible primary literature for this specific compound. For comparative context, a structurally related series of norcycloartane triterpenes from the Red Sea green alga Tydemania expeditionis has been quantitatively characterized: compounds 2 and 3 (29-norcycloartane-5,24-dien-3-ol-23-one and 29-norcycloartane-3,24-dien-3-ol-23-one), which bear α,β-unsaturated ketone functionalities in their side chains, demonstrated strong antiproliferative effects against HeLa, HepG-2, and MCF-7 cell lines with IC50 values ranging from 17.8 ± 1.71 μM to 23.3 ± 1.66 μM. In contrast, the diol-only norcycloartane compounds 1 and 4 (including 29-norcycloartane-3-en-23,28-diol, a regioisomer of the target compound) exhibited only moderate antiproliferative activity with IC50 values of 44.7 ± 2.32 μM to 65.0 ± 3.66 μM [1]. Antifungal assays revealed that compounds 2–4 showed strong inhibition against A. flavus and Fusarium oxysporum, whereas compounds 1–4 displayed only moderate to weak activity against A. niger, A. fumigatus, C. albicans, and C. tropicalis [1]. The absence of α,β-unsaturated ketone functionality in 29-norcycloart-23-ene-3,25-diol places it in the diol-only structural class, predicting antimicrobial potency closer to the moderate range observed for compounds 1 and 4 rather than the strong activity of ketone-bearing analogs.

Antifungal Antibacterial Marine Natural Products

Verified HPLC Purity for Quantification

29-Norcycloart-23-ene-3,25-diol is commercially supplied as an HPLC analytical standard with verified purity ≥98% [1]. This grade enables its use as a reference material for quantitative analysis in natural product research and quality control applications . In contrast, many structurally related cycloartane and norcycloartane compounds are available only as research-grade isolates without certified purity documentation, or with purity specifications <95% . The availability of validated analytical certification (HPLC, NMR, MS) for this compound supports reproducible inter-laboratory method validation and quantitative comparison of extraction yields from Aganosma marginata or Manihot esculenta biomass. This analytical-grade specification distinguishes the compound from crude extract fractions or incompletely characterized isolates that lack traceable purity documentation.

Analytical Chemistry Quality Control Chromatography

Botanical Source: Aganosma marginata

29-Norcycloart-23-ene-3,25-diol was first isolated and structurally characterized from the aerial parts of Aganosma marginata (Roxb.) G. Don (Apocynaceae) in a comprehensive phytochemical investigation that yielded 23 compounds [1]. This terrestrial botanical source distinguishes the compound from marine-derived norcycloartane congeners isolated from the Red Sea green alga Tydemania expeditionis, which include 29-norcycloartane-3-en-23,28-diol (compound 1) and three ketone-functionalized analogs [2]. The target compound has also been identified from Manihot esculenta (cassava, Euphorbiaceae) [3] and Pongamia pinnata (Fabaceae) [4]. This multi-source terrestrial distribution is taxonomically distinct from the marine algal source of comparator norcycloartanes. The co-occurrence of 29-norcycloart-23-ene-3,25-diol with 29-norcycloartan-3-ol in A. marginata [1] provides a defined co-isolate profile relevant for extract standardization and chemotaxonomic marker development.

Phytochemistry Natural Product Isolation Chemotaxonomy

29-Norcycloart-23-ene-3,25-diol Recommended Applications


Extract Standardization for Aganosma & Manihot

Utilize 29-norcycloart-23-ene-3,25-diol as an HPLC reference standard for the quantitative determination of cycloartane triterpenoid content in Aganosma marginata and Manihot esculenta extracts. The compound's verified ≥98% purity [1] and availability with full analytical certification (HPLC, 1H-NMR, COA) enable accurate quantification for batch-to-batch consistency assessment. This application is supported by the compound's authentication as a constituent of A. marginata alongside 29-norcycloartan-3-ol [2], providing a defined chromatographic marker for species identification and adulteration detection. For procurement, this scenario justifies selection over unpurified extract fractions or structurally related but source-mismatched cycloartane standards.

SAR Baseline: Diol-Only Norcycloartane Reference

Employ 29-norcycloart-23-ene-3,25-diol as a baseline diol-only norcycloartane comparator in SAR studies investigating the contribution of α,β-unsaturated ketone functionality to antiproliferative and antifungal potency. Quantitative data from marine norcycloartanes demonstrate that ketone-bearing analogs (compounds 2–3) exhibit IC50 values of 17.8–23.3 μM against cancer cell lines, whereas diol-only analogs (compounds 1 and 4) show only moderate activity with IC50 values of 44.7–65.0 μM [3]. The target compound provides a terrestrially sourced diol-only norcycloartane with verified identity [2], enabling direct head-to-head comparison with ketone-functionalized analogs without confounding marine vs. terrestrial source variables.

Arachidonic Acid Cascade: LOX-Dominant Inhibition

Deploy 29-norcycloart-23-ene-3,25-diol in studies investigating multi-target modulation of the arachidonic acid cascade, where LOX inhibition is the primary mechanism with secondary COX activity [4]. This polypharmacology profile distinguishes the compound from single-target cycloartane inhibitors such as sEH-selective compounds from Cimicifuga dahurica (6 of 15 compounds with sEH IC50 ≤5 μM) [5] and aromatase-selective seco-cycloartanes from Gardenia obtusifolia (compounds 13 and 16) [6]. Procurement for this application is justified when the research objective requires a natural product tool compound with demonstrated LOX-dominant, COX-secondary inhibition rather than high-potency single-target activity.

Temporal Pharmacodynamic Reference for Antidiabetic Studies

Use 29-norcycloart-23-ene-3,25-diol as a reference compound with defined temporal pharmacodynamics in alloxan-induced diabetic mouse models. The compound's characterized onset (2 h), peak (6 h), and 24-hour sustained glucose-lowering effect at 0.5 mg/kg p.o. [7] provides a benchmark for evaluating novel antidiabetic candidates. In contrast, the non-demethylated analog cycloart-23-ene-3,25-diol lacks published temporal glucose-lowering data under identical conditions . This defined time-course profile enables precise scheduling of mechanism-of-action studies (e.g., timed tissue harvesting for signaling pathway analysis) and supports compound selection when experimental design requires predictable pharmacodynamic windows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 29-Norcycloart-23-ene-3,25-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.